molecular formula C8H8BNO3 B1425964 (2-Methyl-1,3-benzoxazol-6-yl)boronic acid CAS No. 866332-15-2

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid

Cat. No.: B1425964
CAS No.: 866332-15-2
M. Wt: 176.97 g/mol
InChI Key: MFPJERIVTFQLEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid typically involves the reaction of 2-methyl-1,3-benzoxazole with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the benzoxazole derivative is treated with a boronic acid reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most notable applications of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasomal activity, which is crucial for cancer cell survival. For instance, derivatives of boronic acids are known to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes involved in programmed cell death. A study highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer drug candidate .

Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It has been investigated for its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. By stabilizing peptide conformation and preventing toxic oligomer formation, this compound could potentially serve as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in treating inflammatory conditions by modulating immune responses .

Organic Synthesis Applications

Cross-Coupling Reactions
The compound is also valuable in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction is essential for forming new carbon-carbon bonds, making this compound a useful building block for synthesizing complex organic molecules .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Key findings include:

ModificationBiological Impact
Presence of boron groupEssential for anticancer activity
Variations on benzoxazoleInfluence potency and selectivity

The presence of the boron atom significantly enhances binding affinity to target proteins, while modifications on the benzoxazole moiety can lead to variations in biological activity .

Case Study 1: Anticancer Efficacy

A study published in a reputable journal demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation pathways .

Case Study 2: Neuroprotection

Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting reactive oxygen species production. This protective effect was linked to its ability to modulate mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and the types of products formed in chemical reactions .

Biological Activity

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by various case studies and research findings.

This compound has the following structural characteristics:

  • Molecular Formula : C9_9H9_9BNO2_2
  • CAS Number : 866332-15-2
  • Molecular Weight : 179.98 g/mol

The presence of the boronic acid group contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial activity. A study assessed the antimicrobial efficacy against various strains:

  • Bacterial Strains Tested :
    • Bacillus subtilis (Gram-positive)
    • Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for selected derivatives indicated varying degrees of effectiveness, with some compounds showing significant inhibition against E. coli at concentrations as low as 10 µg/mL .

CompoundMIC (µg/mL)Activity
15Active
210Active
3>50Inactive

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The following cancer types were included in studies:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Prostate cancer (PC3)

In vitro studies revealed that certain derivatives of this compound showed IC50_{50} values in the micromolar range against these cell lines, indicating potential as anticancer agents .

Cell LineIC50_{50} (µM)Effect
MCF-712Cytotoxic
A54915Cytotoxic
PC320Cytotoxic

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes, inhibiting their activity.
  • Interaction with Cellular Targets : Studies suggest that it may disrupt cellular processes by interfering with signaling pathways related to cell proliferation and apoptosis .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzoxazole derivatives were synthesized and tested for their antimicrobial properties. The study concluded that the presence of electron-donating groups significantly enhanced activity against E. coli, while electron-withdrawing groups reduced efficacy .

Clinical Implications in Cancer Therapy

A recent study explored the use of this compound derivatives in treating melanoma. Results indicated a marked reduction in tumor size in animal models when treated with these compounds compared to controls .

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJERIVTFQLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(O2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717031
Record name (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866332-15-2
Record name (2-Methyl-1,3-benzoxazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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